

# "3-Fluoro-6-methylpyridin-2-amine" CAS number 1211520-83-0

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## Compound of Interest

Compound Name: 3-Fluoro-6-methylpyridin-2-amine

Cat. No.: B1441904

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An In-Depth Technical Guide to **3-Fluoro-6-methylpyridin-2-amine** (CAS: 1211520-83-0)

**Authored by: A Senior Application Scientist**

## Foreword: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, embedded in a multitude of biologically active molecules.<sup>[1][2]</sup> Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic introduction of a fluorine atom onto this scaffold, as seen in **3-Fluoro-6-methylpyridin-2-amine**, further enhances its utility, offering chemists a powerful tool to fine-tune molecular properties.<sup>[1][3]</sup> This guide provides an in-depth examination of **3-Fluoro-6-methylpyridin-2-amine**, a versatile building block whose structural nuances are pivotal for the development of next-generation therapeutics. We will explore its fundamental properties, synthesis, reactivity, and critical role in the rational design of novel drug candidates.

## Core Physicochemical & Structural Characteristics

**3-Fluoro-6-methylpyridin-2-amine** is a substituted pyridine derivative characterized by the presence of an amine group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position. These substitutions create a unique electronic and steric profile that is highly valuable in medicinal chemistry.

Chemical Structure:

**Figure 1.** Skeletal structure of **3-Fluoro-6-methylpyridin-2-amine**.

The strategic placement of the electron-withdrawing fluorine atom adjacent to the electron-donating amine group significantly influences the reactivity and physicochemical properties of the molecule.

## Key Physicochemical Data

The following table summarizes the essential physicochemical properties of **3-Fluoro-6-methylpyridin-2-amine**. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

Property	Value	Source(s)
CAS Number	1211520-83-0	[4][5][6]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> FN <sub>2</sub>	[4][5][7]
Molecular Weight	126.13 g/mol	[4][5][7]
Boiling Point	178.1 ± 35.0 °C (Predicted)	[4]
Density	1.196 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
pKa	4.05 ± 0.50 (Predicted)	[4]
InChI Key	FPJIQRVLVUQHFL-UHFFFAOYSA-N	[7]

## Synthesis & Reactivity Profile

The synthesis of functionalized 2-aminopyridines is a well-established area of organic chemistry.[8] While the specific, proprietary synthesis of **3-Fluoro-6-methylpyridin-2-amine** may vary between suppliers, a general and logical synthetic approach can be conceptualized based on known pyridine chemistry.

## Conceptual Synthetic Workflow

A common strategy for synthesizing substituted 2-aminopyridines involves the nucleophilic substitution of a leaving group (such as a halide) at the 2-position of the pyridine ring.[8] The challenge lies in the regioselective introduction of the fluorine and methyl groups. A plausible route could start from a pre-functionalized pyridine ring.

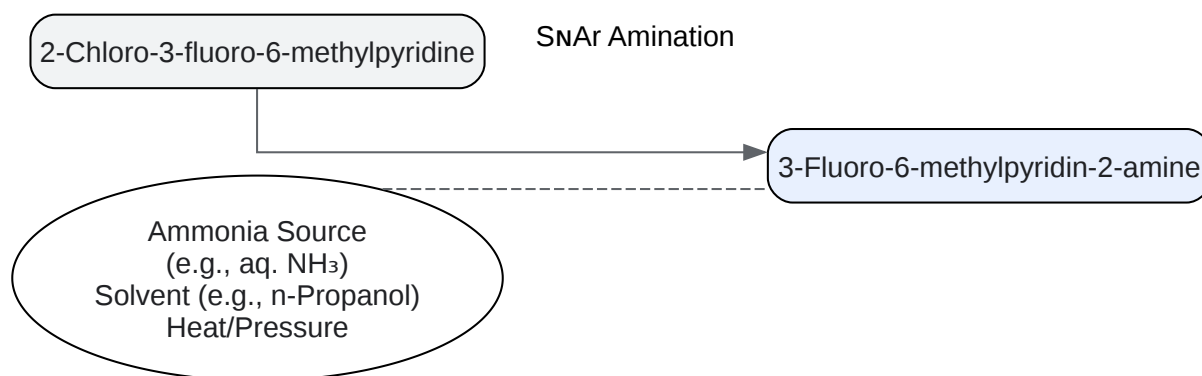
Below is a generalized, step-by-step protocol that illustrates a potential synthetic pathway.

#### Protocol 1: Hypothetical Synthesis of **3-Fluoro-6-methylpyridin-2-amine**

- **Starting Material Selection:** Begin with a suitable precursor, such as 2-chloro-3-fluoro-6-methylpyridine. The choice of a chloro-substituent at the 2-position provides a reactive site for amination.
- **Amination Reaction:**
  - In a sealed reaction vessel, dissolve the 2-chloro-3-fluoro-6-methylpyridine in a suitable solvent like n-propanol or DMSO.
  - Add an ammonia source, such as aqueous ammonia or a protected amine equivalent, in excess.
  - The reaction may require elevated temperatures (e.g., 100-150 °C) and pressure to facilitate the nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction.[9] The fluorine at the 3-position can activate the ring towards this substitution.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up and Isolation:**
  - After cooling, quench the reaction mixture with water.
  - Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **3-Fluoro-6-methylpyridin-2-amine**.

Conceptual S<sub>N</sub>Ar synthesis pathway.



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Diagram 1: Conceptual S<sub>N</sub>Ar synthesis pathway.

## Core Reactivity

The reactivity of **3-Fluoro-6-methylpyridin-2-amine** is dominated by the nucleophilic character of the primary amine group. This group serves as a versatile handle for a wide range of chemical transformations, making the molecule an ideal building block for creating libraries of derivatives.

- Acylation/Sulfonylation: The amine readily reacts with acid chlorides, sulfonyl chlorides, and anhydrides to form amides and sulfonamides.
- Alkylation: It can be alkylated using various alkyl halides.
- Buchwald-Hartwig Amination: The amine can participate as the nucleophile in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.

- **Diazotization:** The primary amine can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions, although this can be complex with pyridyl systems.

## Application in Drug Discovery & Medicinal Chemistry

**3-Fluoro-6-methylpyridin-2-amine** is not merely an intermediate; it is a strategic tool for medicinal chemists to address key challenges in drug design, such as metabolic stability, target affinity, and pharmacokinetic profiles.<sup>[1][3]</sup>

## The Role of Fluorine in Modulating Drug Properties

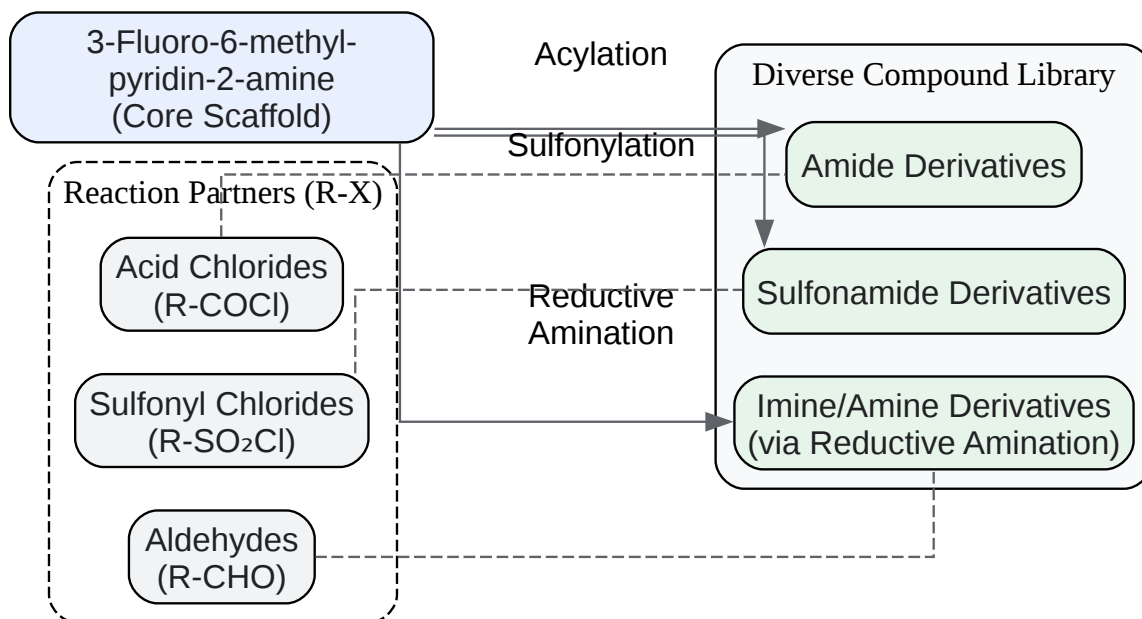
The introduction of fluorine is a well-established strategy in medicinal chemistry.<sup>[1]</sup> Its effects are multifaceted:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.
- **Lipophilicity:** Fluorine is highly electronegative but minimally polarizable. A single fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
- **Binding Affinity:** The electronegativity of fluorine can alter the pKa of nearby functional groups (like the pyridine nitrogen) and allow for favorable electrostatic or hydrogen bonding interactions with target proteins, potentially increasing binding affinity and selectivity.

## A Scaffold for Structure-Activity Relationship (SAR) Studies

The amine group provides a convenient attachment point for building out diverse chemical structures.<sup>[1]</sup> By reacting **3-Fluoro-6-methylpyridin-2-amine** with a library of carboxylic acids, sulfonyl chlorides, or other electrophiles, researchers can rapidly generate a large number of analogs. This process is fundamental to exploring the Structure-Activity Relationships (SAR) of a lead compound, allowing for the systematic optimization of potency, selectivity, and safety.

Scaffold diversification workflow.



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Diagram 2: Scaffold diversification workflow.

## Spectroscopic Characterization Profile

Confirmation of the identity and purity of **3-Fluoro-6-methylpyridin-2-amine** relies on standard spectroscopic techniques. While specific spectra must be acquired for each batch, the expected characteristics are outlined below.

Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons (singlet, ~2.4 ppm), and the amine protons (broad singlet). The aromatic protons will show splitting patterns influenced by both H-H and H-F coupling.
$^{13}\text{C}$ NMR	Resonances for the six distinct carbon atoms. The carbons attached to fluorine and nitrogen will show characteristic shifts and C-F coupling.
$^{19}\text{F}$ NMR	A single resonance for the fluorine atom, with coupling to adjacent protons.
Mass Spec (MS)	A molecular ion peak $[\text{M}+\text{H}]^+$ consistent with the molecular weight (127.13 for the protonated species).
Infrared (IR)	Characteristic N-H stretching bands for the primary amine (~3300-3500 $\text{cm}^{-1}$ ), C-H stretching, C=C and C=N ring stretching (~1400-1600 $\text{cm}^{-1}$ ), and a C-F stretching band.

## Safety, Handling, and Storage

**3-Fluoro-6-methylpyridin-2-amine** is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[\[10\]](#)

## GHS Hazard Identification

The compound is classified with significant acute toxicity and irritation hazards.

GHS Classification	Hazard Statement
Acute Toxicity, Oral (Category 3)	H301: Toxic if swallowed.[10]
Acute Toxicity, Dermal (Category 2)	H310: Fatal in contact with skin.[10][11]
Skin Irritation (Category 2)	H315: Causes skin irritation.[10][11]
Eye Irritation (Category 2A)	H319: Causes serious eye irritation.[10][11]
STOT - Single Exposure (Category 3)	H335: May cause respiratory irritation.[10][11]

## Recommended Handling & Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10][13]
- Skin Protection: Wear impervious, chemically resistant gloves (e.g., nitrile) and protective clothing to prevent any skin contact.[10][12][13]
- Respiratory Protection: If dusts are generated or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or EN 149 approved).[10][12][13]
- Hygiene: Do not eat, drink, or smoke when using this product.[10][12] Wash hands and any exposed skin thoroughly after handling.[10][12]

## Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] The compound may be hygroscopic.[11] Store locked up or in an area accessible only to authorized personnel.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13] Do not discharge into sewer systems.[13]



## Conclusion

**3-Fluoro-6-methylpyridin-2-amine** (CAS: 1211520-83-0) is a high-value chemical intermediate that embodies several key principles of modern medicinal chemistry. Its unique combination of a reactive amine handle, a property-modulating fluorine atom, and a privileged pyridine core makes it an exceptionally versatile tool for drug discovery. For researchers and scientists in the pharmaceutical industry, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the synthesis of innovative and effective therapeutics.

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